molecular formula C15H17FN4 B1205898 2-[4-[(3-Fluorophenyl)methyl]-1-piperazinyl]pyrimidine

2-[4-[(3-Fluorophenyl)methyl]-1-piperazinyl]pyrimidine

Cat. No. B1205898
M. Wt: 272.32 g/mol
InChI Key: DDFZWZOMOJAGID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(3-fluorophenyl)methyl]-1-piperazinyl]pyrimidine is a N-arylpiperazine.

Scientific Research Applications

Radiochemical Synthesis

2-[4-[(3-Fluorophenyl)methyl]-1-piperazinyl]pyrimidine and related compounds have been utilized in radiochemical synthesis. Eskola et al. (2002) described the synthesis of a similar compound, 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, as a candidate for imaging dopamine D4 receptors. This synthesis involved electrophilic fluorination and showed potential for brain imaging applications (Eskola et al., 2002).

Molecular Structure Analysis

The structural analysis of compounds closely related to 2-[4-[(3-Fluorophenyl)methyl]-1-piperazinyl]pyrimidine has been a subject of interest. Oezbey et al. (1998) determined the crystal and molecular structure of a similar compound, 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole, using X-ray analysis. This kind of structural analysis is crucial for understanding the properties and potential applications of these compounds (Oezbey et al., 1998).

Antitumor Activity

Compounds structurally related to 2-[4-[(3-Fluorophenyl)methyl]-1-piperazinyl]pyrimidine have been evaluated for antitumor activity. Naito et al. (2005) synthesized a series of novel pyrimidinyl pyrazole derivatives, including compounds with 3-fluoro-5-substituted phenylpiperazinyl groups, and evaluated their cytotoxic activity against several tumor cell lines. They found that some derivatives exhibited potent antitumor activity, highlighting the potential therapeutic applications of these compounds (Naito et al., 2005).

Antibacterial Evaluation

The antibacterial potential of similar compounds has also been investigated. Sunduru et al. (2011) synthesized novel 8-fluoro Norfloxacin derivatives and evaluated their antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus. These studies are significant for developing new antibacterial agents (Sunduru et al., 2011).

Drug Metabolism and Inactivation Studies

Research has been conducted on the metabolism and inactivation of drugs structurally related to 2-[4-[(3-Fluorophenyl)methyl]-1-piperazinyl]pyrimidine. Livezey et al. (2012) investigated the inactivation of human cytochrome P450 2D6 by compounds including 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine. Such studies are crucial for understanding drug interactions and metabolic pathways (Livezey et al., 2012).

properties

Product Name

2-[4-[(3-Fluorophenyl)methyl]-1-piperazinyl]pyrimidine

Molecular Formula

C15H17FN4

Molecular Weight

272.32 g/mol

IUPAC Name

2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C15H17FN4/c16-14-4-1-3-13(11-14)12-19-7-9-20(10-8-19)15-17-5-2-6-18-15/h1-6,11H,7-10,12H2

InChI Key

DDFZWZOMOJAGID-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)C3=NC=CC=N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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